Cas no 2352905-77-0 (tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate)

Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate is a specialized carbamate derivative featuring both sulfamoyl and chloro substituents on an aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its tert-butyl carbamate group offers stability and selective reactivity, while the sulfamoyl and chloro functionalities enhance its versatility in further functionalization. The compound's well-defined structure and high purity make it suitable for precise synthetic applications. Its utility in constructing complex molecules, coupled with its compatibility with various reaction conditions, underscores its importance in medicinal chemistry and industrial research.
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate structure
2352905-77-0 structure
Product name:tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
CAS No:2352905-77-0
MF:C11H15ClN2O4S
MW:306.765800714493
CID:5629948
PubChem ID:165925350

tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
    • 2352905-77-0
    • EN300-28291562
    • Inchi: 1S/C11H15ClN2O4S/c1-11(2,3)18-10(15)14-8-6-4-5-7(12)9(8)19(13,16)17/h4-6H,1-3H3,(H,14,15)(H2,13,16,17)
    • InChI Key: UMFIZSQKHXZEDD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1S(N)(=O)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 306.0441058g/mol
  • Monoisotopic Mass: 306.0441058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 107Ų

tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28291562-0.25g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
0.25g
$748.0 2025-03-19
Enamine
EN300-28291562-2.5g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
2.5g
$1594.0 2025-03-19
Enamine
EN300-28291562-0.1g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
0.1g
$715.0 2025-03-19
Enamine
EN300-28291562-5g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0
5g
$2360.0 2023-09-08
Enamine
EN300-28291562-1g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0
1g
$813.0 2023-09-08
Enamine
EN300-28291562-10g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0
10g
$3500.0 2023-09-08
Enamine
EN300-28291562-0.05g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
0.05g
$683.0 2025-03-19
Enamine
EN300-28291562-1.0g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
1.0g
$813.0 2025-03-19
Enamine
EN300-28291562-10.0g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
10.0g
$3500.0 2025-03-19
Enamine
EN300-28291562-5.0g
tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate
2352905-77-0 95.0%
5.0g
$2360.0 2025-03-19

Additional information on tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate

Introduction to Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate (CAS No. 2352905-77-0)

Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate, identified by its Chemical Abstracts Service number 2352905-77-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and a 3-chloro-2-sulfamoylphenyl moiety, contribute to its unique chemical properties and biological interactions.

The tert-butyl group is a well-known alkylating agent that enhances the lipophilicity and metabolic stability of molecules, making it a popular choice in drug design. Its bulky nature can also influence the conformational flexibility of the molecule, which is critical for binding to biological targets. On the other hand, the 3-chloro-2-sulfamoylphenyl group introduces both electrophilic and nucleophilic sites, allowing for further functionalization and interaction with biological systems. This combination of structural elements makes Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of carbamate derivatives, particularly those with sulfamoyl functionalities. Sulfamoyl groups are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of drugs targeting metabolic disorders, inflammatory diseases, and infectious diseases. The 3-chloro-2-sulfamoylphenyl moiety in this compound is particularly noteworthy, as it has been shown to modulate the activity of several key enzymes involved in cellular signaling pathways.

One of the most promising areas of research involving Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. By targeting specific kinases, it may be possible to develop treatments that selectively inhibit pathological signaling pathways without affecting normal cellular processes. The structural features of this compound make it an attractive candidate for designing kinase inhibitors with high specificity and low toxicity.

Recent studies have also explored the antimicrobial properties of carbamate derivatives. The 3-chloro-2-sulfamoylphenyl group has been found to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This has opened up new avenues for developing novel antibiotics that can combat drug-resistant bacterial strains. Additionally, the tert-butyl group may contribute to enhanced bioavailability and tissue penetration, further improving the efficacy of antimicrobial agents.

The synthesis of Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a chlorosulfonated intermediate followed by reaction with a tert-butanol derivative to form the carbamate linkage. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and reduce byproduct formation.

In terms of pharmaceutical applications, Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate has shown potential in preclinical studies as a lead compound for further development. Its ability to interact with biological targets suggests that it could be modified to enhance its pharmacological properties. For instance, structural analogs with different substituents on the phenyl ring or variations in the carbamate moiety could be synthesized to improve potency, selectivity, and pharmacokinetic profiles.

The use of computational methods such as molecular docking and quantum mechanics calculations has been instrumental in understanding the binding interactions between Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate and its target proteins. These studies have provided valuable insights into how modifications to the molecule can enhance its binding affinity and therapeutic efficacy. By leveraging computational tools alongside experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.

Future research directions may focus on exploring the role of this compound in modulating immune responses and inflammation. Given its structural similarity to known immunomodulatory agents, it is plausible that Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate could influence immune cell function or cytokine production. Such findings could have implications for developing treatments for autoimmune diseases or chronic inflammatory conditions.

Additionally, investigating the compound's effects on central nervous system (CNS) disorders is another area of interest. The ability of carbamate derivatives to cross the blood-brain barrier suggests that they may have therapeutic potential in neurological conditions such as epilepsy or neurodegenerative diseases. Further studies are needed to evaluate whether modifications to the structure can enhance CNS penetration while maintaining efficacy.

In conclusion,Tert-butyl N-(3-chloro-2-sulfamoylphenyl)carbamate (CAS No. 2352905-77-0) is a promising compound with diverse biological activities and potential applications in pharmaceutical development. Its unique structural features make it an attractive scaffold for designing drugs targeting various diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions. Continued research into this compound will likely uncover new therapeutic possibilities and contribute to advancements in medicinal chemistry.

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